Ethane, 1,1-bis(p-ethylphenyl)-

Description

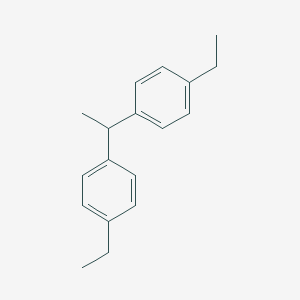

Ethane, 1,1-bis(p-ethylphenyl)- is a hydrocarbon compound with two para-ethylphenyl groups attached to the 1,1 positions of an ethane backbone. Its structure is represented as CH₂(C₆H₄-C₂H₅)₂, where each benzene ring is substituted with an ethyl group at the para position. For instance, its dichloro derivative, 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane (Ethylan, CAS 72-56-0), is a known insecticide .

Molecular Formula: C₁₈H₂₂ (calculated from substituent analysis).

Molecular Weight: ~238.4 g/mol (based on formula C₁₈H₂₂).

Properties

CAS No. |

10224-91-6 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |

InChI |

InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |

InChI Key |

KXQKDDDZWYVBIU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |

Other CAS No. |

10224-91-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1-Diphenylethane

1,1-Bis(p-isobutylphenyl)ethane

- Structure : CH₂(C₆H₄-C₄H₉)₂ (isobutyl substituents).

- Molecular Formula : C₂₂H₃₀.

- Molecular Weight : 294.48 g/mol.

- Key Differences : Bulkier isobutyl groups increase steric hindrance and hydrophobicity compared to ethyl substituents.

- Applications: Potential use in surfactants or lubricants due to enhanced lipophilicity .

1,1-Bis(p-chlorophenyl)ethane (DDE)

1,1-Bis(4-hydroxyphenyl)ethane (BPE)

- Structure : CH₂(C₆H₄-OH)₂.

- Molecular Formula : C₁₄H₁₄O₂.

- Molecular Weight : 214.26 g/mol.

- Key Differences : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents.

- Applications: Monomer for polycarbonates and epoxy resins .

1,1-Dichloro-2,2-bis(p-ethylphenyl)ethane (Ethylan)

- Structure : Cl₂C(C₆H₄-C₂H₅)₂.

- Molecular Formula : C₁₈H₂₀Cl₂.

- Molecular Weight : 307.26 g/mol.

- Key Differences : Chlorination enhances pesticidal activity.

- Applications : Insecticide; historical use in agriculture .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| Ethane, 1,1-bis(p-ethylphenyl)- | C₁₈H₂₂ | ~238.4 | Para-ethylphenyl | Understudied; potential precursor for derivatives |

| 1,1-Diphenylethane | C₁₄H₁₄ | 182.26 | Phenyl | Organic synthesis |

| 1,1-Bis(p-isobutylphenyl)ethane | C₂₂H₃₀ | 294.48 | Para-isobutylphenyl | Surfactants, lubricants |

| 1,1-Bis(p-chlorophenyl)ethane (DDE) | C₁₄H₁₂Cl₂ | 251.15 | Para-chlorophenyl | DDT metabolite; environmental toxin |

| 1,1-Bis(4-hydroxyphenyl)ethane (BPE) | C₁₄H₁₄O₂ | 214.26 | Para-hydroxyphenyl | Polymer production |

| Ethylan (1,1-dichloro derivative) | C₁₈H₂₀Cl₂ | 307.26 | Para-ethylphenyl, Cl | Insecticide |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| Ethane, 1,1-bis(p-ethylphenyl)- | Not reported | Likely insoluble in water; soluble in organic solvents (inferred) | Stable under standard conditions |

| 1,1-Diphenylethane | 55–58 | Insoluble in water; soluble in benzene, ether | Thermally stable |

| 1,1-Bis(p-isobutylphenyl)ethane | Not reported | Hydrophobic; soluble in hexane, chloroform | High steric stability |

| DDE | 88–90 | Insoluble in water; soluble in fats, oils | Environmentally persistent |

| BPE | 150–155 | Soluble in polar solvents (e.g., ethanol) | Sensitive to oxidation |

| Ethylan | 56 | Insoluble in water; soluble in acetone, kerosene | Degrades under UV light |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.